molecular formula C7H13N3O2 B13308004 Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B13308004
M. Wt: 171.20 g/mol
InChI Key: MOKJWPRBNIUMJJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated pyrimidine ring system. Its structure includes an amino group at position 2, an ethyl carboxylate ester at position 5, and a tetrahydropyrimidine backbone. This compound serves as a versatile intermediate in medicinal chemistry due to its ability to undergo functionalization at multiple positions, enabling the synthesis of derivatives with diverse biological activities .

Key structural attributes:

  • Ethyl carboxylate group: Enhances solubility and serves as a handle for further derivatization.
  • Amino substituent: Facilitates interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate

InChI

InChI=1S/C7H13N3O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h5H,2-4H2,1H3,(H3,8,9,10)

InChI Key

MOKJWPRBNIUMJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC(=NC1)N

Origin of Product

United States

Preparation Methods

Reaction Scheme:

  • Starting Material: Ethyl 2-aminopyrimidine-5-carboxylate
  • Reagents: Aldehydes (e.g., benzaldehyde, biphenyl-4-carbaldehyde)
  • Conditions: Reflux in suitable solvents (ethanol or acetic acid), often with acid catalysts
  • Subsequent Step: Catalytic hydrogenation (Pd/C) to reduce the double bonds, forming the tetrahydropyrimidine ring

Mechanism:

The initial step involves nucleophilic attack of the amino group on the aldehyde carbon, forming an imine intermediate. Cyclization occurs via intramolecular nucleophilic attack, followed by reduction of the imine to form the saturated tetrahydropyrimidine ring.

Research Data:

  • In a study, condensation of ethyl 2-amino-4-methylpyrimidine-5-carboxylate with benzaldehyde yielded intermediates 41 and 42 . Catalytic hydrogenation with Pd/C afforded the cis-isomers of tetrahydropyrimidine, which were then hydrolyzed to produce the target compound.

Reaction Conditions & Yields:

Step Conditions Yield Notes
Condensation Reflux in ethanol/acetic acid Variable Typically 70-85%
Hydrogenation Pd/C, room temperature, hydrogen atmosphere 80-90% Selective cis-isomers

Direct Cyclization from Urea and β-Ketoesters

Another method involves the cyclization of urea derivatives with β-ketoesters, leading directly to the tetrahydropyrimidine core.

Reaction Scheme:

  • Reagents: Urea, ethyl acetoacetate, aldehyde derivatives
  • Conditions: Reflux in methanol with acid catalysts (e.g., hydrochloric acid)

Mechanism:

Urea reacts with β-ketoesters and aldehydes via condensation, forming a dihydropyrimidine ring through cyclization, followed by dehydration and tautomerization steps.

Research Data:

  • The synthesis of ethyl 4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate involved refluxing a mixture of 4-fluorobenzaldehyde, urea, and ethyl acetoacetate in methanol with benzyl triethylammonium chloride as catalyst. The product was obtained with an 78% yield after recrystallization.

Reaction Conditions & Yields:

Step Conditions Yield Notes
Cyclization Reflux in methanol, acid catalyst 70-80% Reflux duration ~45 min to 1 hr

Chlorination and Functionalization of the Pyrimidine Ring

Chlorination of ethyl 2-aminopyrimidine-5-carboxylate using phosphorus oxychloride (POCl₃) facilitates further functionalization, leading to derivatives such as ethyl 2-chloro-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate.

Reaction Scheme:

Research Data:

  • The chlorination of compound 6 in POCl₃ yielded the chloro derivative with a 72% yield, which can then be used for further substitution or reduction.

Reaction Conditions & Yields:

Step Conditions Yield Notes
Chlorination Reflux in POCl₃ 70-75% Reaction monitored by TLC

Reduction and Hydrogenation Techniques

Reduction of pyrimidine derivatives to tetrahydropyrimidines often employs catalytic hydrogenation under mild conditions, favoring cis-isomer formation.

Reaction Scheme:

  • Reagents: Pd/C or platinum catalysts
  • Conditions: Hydrogen atmosphere, room temperature or mild heating
  • Notes: The process selectively reduces double bonds in the pyrimidine ring, forming the saturated tetrahydropyrimidine.

Research Data:

  • Hydrogenation of N1-alkylated analogs yielded cis-isomers predominantly, which were hydrolyzed to produce the target compound.

Reaction Conditions & Yields:

Step Conditions Yield Notes
Hydrogenation Pd/C, H₂, room temp 80-90% Selectivity for cis-isomers

Hydrolysis and Final Purification

The final step often involves acid hydrolysis to remove protecting groups or to convert intermediates into the free amino form, yielding Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate .

Reaction Conditions:

  • Acidic aqueous solutions (e.g., dilute HCl)
  • Mild heating to facilitate hydrolysis
  • Purification via recrystallization or chromatography

Summary Table: Preparation Methods Overview

Method Key Reagents Main Conditions Typical Yield Remarks
Condensation & Hydrogenation Ethyl 2-aminopyrimidine-5-carboxylate, aldehydes, Pd/C Reflux, hydrogen atmosphere 80-90% Widely used for aromatic derivatives
Urea-based Cyclization Urea, β-ketoesters, aldehydes Reflux in methanol, acid catalysis 70-85% Suitable for diverse substitutions
Chlorination & Functionalization POCl₃ Reflux at 100°C 70-75% For further derivatization
Catalytic Hydrogenation Pd/C or Pt catalysts Mild conditions 80-90% For ring saturation

Chemical Reactions Analysis

Acid-Base Reactions

The amino group at position 2 exhibits basicity, participating in protonation-deprotonation equilibria. This property facilitates pH-dependent reactions and salt formation.

Reaction Conditions Product Reference
ProtonationHCl (aqueous)Ammonium chloride derivative
DeprotonationNaOH (aqueous)Free base form

The amino group’s pKa (~14.1) allows selective reactivity under basic conditions without disrupting the tetrahydropyrimidine ring .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield the carboxylic acid derivative, a key intermediate for further functionalization.

Reaction Type Conditions Product Reference
Acidic hydrolysisHCl/H₂O, reflux2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride
Basic hydrolysisNaOH/H₂O, 80°CSodium carboxylate salt

Hydrolysis rates depend on steric effects and electronic factors, with acidic conditions favoring protonation of the ester carbonyl .

Nucleophilic Substitution

The ester group acts as an electrophilic site for nucleophilic attack, enabling substitutions.

Reagent Conditions Product Reference
AmmoniaEthanol, reflux2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxamide
HydrazineMethanol, 60°CHydrazide derivative

Substitution reactions typically require polar aprotic solvents to stabilize transition states.

Alkylation and Acylation

The primary amino group undergoes alkylation and acylation to form derivatives with modified bioactivity.

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Scientific Research Applications

Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydropyrimidine scaffold is widely exploited in drug discovery. Below is a comparative analysis of Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate with structurally related derivatives, focusing on substituent effects, biological activities, and synthetic routes.

Structural and Functional Variations

Compound Key Substituents Biological Activity Synthesis Highlights
This compound 2-amino, 5-ethyl carboxylate Intermediate for antiviral and antibacterial agents Multi-step synthesis involving cyclization of thiourea and ethyl acetoacetate
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-thioxo, 4-(2-fluorophenyl), 6-methyl, 1-(p-tolyl) Anticancer and anti-inflammatory properties Biginelli-like condensation with fluorinated aldehydes and thiourea derivatives
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(pyrazolyl), 2-oxo, 6-methyl Antibacterial and anti-tuberculosis activity Cyclocondensation of chalcones with urea/thiourea derivatives
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-oxo, 4-phenyl, 6-methyl Neuraminidase inhibition (anti-influenza A) One-pot Biginelli reaction with phenylaldehyde and ethyl acetoacetate
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate 2-amino, 4-hydroxy Antiviral and enzyme inhibition (e.g., dihydrofolate reductase) Alkylation and hydrolysis of pyrimidine precursors

Key Comparative Insights

Substituent Impact on Bioactivity: 2-Amino vs. 2-Thioxo/2-Oxo: The amino group (as in the parent compound) supports hydrogen-bonding interactions, making it suitable for enzyme inhibition. In contrast, 2-thioxo derivatives (e.g., ) exhibit enhanced lipophilicity, favoring membrane penetration and anticancer activity. Aromatic Substituents: Fluorophenyl () or pyrazolyl () groups improve target selectivity and metabolic stability. For example, the fluorophenyl derivative in showed potent cytotoxicity against cancer cell lines.

Synthetic Flexibility :

  • The parent compound and its 2-oxo/2-thioxo analogs are synthesized via the Biginelli reaction or modified cyclocondensation methods, enabling rapid diversification .
  • Derivatives with fused heterocycles (e.g., thiazolo[3,2-a]pyrimidine in ) require multi-step routes, including cyclization and functional group interconversion .

Pharmacological Applications: Antiviral Activity: The 2-amino derivative and its 6-methyl-2-oxo analog () inhibit neuraminidase, a key enzyme in influenza A replication. Antibacterial Potential: Pyrazolyl-substituted derivatives () demonstrate broad-spectrum activity against Gram-positive bacteria and Mycobacterium tuberculosis.

Physicochemical and Pharmacokinetic Properties

Property This compound Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo analog Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
Molecular Weight ~213.27 g/mol ~425.59 g/mol ~213.27 g/mol
Solubility Moderate in polar solvents (e.g., methanol) Low (lipophilic substituents) High (hydroxyl group enhances polarity)
Melting Point Not reported 192°C (crystalline form) >250°C (decomposes)

Biological Activity

Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate (EATPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

EATPC is characterized by its unique bicyclic structure, featuring an ethyl ester at the 5-position and an amino group at the 2-position of the tetrahydropyrimidine ring. Its molecular formula is C7H13N3O2C_7H_{13}N_3O_2 with a molecular weight of approximately 171.20 g/mol .

Biological Activities

Research indicates that EATPC exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that EATPC has potential antimicrobial effects against various bacterial strains. For instance, it has been evaluated for its inhibitory effects on Mycobacterium tuberculosis, demonstrating significant activity with minimum inhibitory concentrations (MICs) in the range of 4 to 32 µg/mL .
  • Antiviral Properties : EATPC has been investigated for its antiviral potential, particularly against viral infections where it may inhibit viral replication mechanisms.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, suggesting its potential as an anti-inflammatory agent .
  • Enzyme Inhibition : EATPC acts as an enzyme inhibitor, interacting with specific biological macromolecules. This mechanism is crucial for its therapeutic applications, particularly in targeting metabolic pathways involved in disease processes .

Synthesis Methods

The synthesis of EATPC typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction is often conducted in solvents like ethanol and can be optimized using catalysts to enhance yield and specificity .

Synthetic Route Overview

StepReagentsConditionsYield
1Ethyl acetoacetate + UreaReflux in ethanolHigh
2Purification via recrystallization--

Case Studies and Research Findings

  • Antimicrobial Activity : A study focusing on EATPC's activity against Mycobacterium tuberculosis highlighted its potential as an anti-tubercular agent. The compound's interaction with bacterial enzymes was analyzed through molecular docking studies, revealing it binds effectively to critical targets within the bacterial metabolism .
  • Anti-inflammatory Research : In a comparative study of pyrimidine derivatives, EATPC exhibited significant anti-inflammatory activity when tested against inflammatory models. The results indicated that modifications at specific positions on the pyrimidine ring could enhance its efficacy .
  • Enzyme Inhibition Studies : Research into the inhibition of glyoxalase enzymes by EATPC showed that it could effectively hinder bacterial growth by disrupting metabolic pathways essential for survival. This finding supports the hypothesis that EATPC may serve as a lead compound for developing new antibacterial agents .

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate via the Biginelli reaction?

The compound is typically synthesized via a one-pot Biginelli reaction using ethyl acetoacetate, thiourea derivatives, and aromatic aldehydes. Key parameters include:

  • Catalyst : Lewis acids (e.g., HCl, BF₃·OEt₂) or Brønsted acids (e.g., acetic acid) to enhance cyclocondensation efficiency .
  • Solvent : Ethanol or methanol under reflux (60–80°C) for 6–12 hours .
  • Workup : Precipitation by cooling the reaction mixture, followed by recrystallization in ethanol/water . Yield optimization requires stoichiometric control of reagents (1:1:1 molar ratio) and catalyst loading (5–10 mol%) .

Q. How can the purity and structural integrity of the synthesized compound be validated?

  • Chromatography : Use HPLC or TLC with ethyl acetate/hexane (3:7) to assess purity .
  • Spectroscopy : Confirm the structure via 1H^1H-NMR (e.g., NH₂ protons at δ 6.8–7.2 ppm) and IR (C=O stretch at ~1700 cm⁻¹) .
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 54.2%, H: 6.3%, N: 16.8%) .

Advanced Research Questions

Q. How can regioselectivity challenges in dihydropyrimidine derivatives be addressed during synthesis?

Regioselectivity in substituent placement (e.g., at N1 vs. N3) is influenced by:

  • Steric effects : Bulky substituents on aldehydes favor specific ring conformations .
  • Catalyst choice : Protic acids (e.g., HCl) promote thermodynamically stable products, while Lewis acids (e.g., ZnCl₂) may alter pathway kinetics .
  • Computational modeling : DFT calculations predict transition-state energies to guide reagent selection .

Q. What strategies resolve contradictory XRD data during crystal structure determination?

  • Software tools : Use SHELX for refinement (e.g., SHELXL for hydrogen bonding networks) and ORTEP-III for visualizing thermal ellipsoids .
  • Validation : Cross-check with spectroscopic data (e.g., 13C^{13}C-NMR for carbonyl assignments) and Hirshfeld surface analysis to confirm intermolecular interactions .
  • Twinned data : Apply the TWIN law in SHELXTL to deconvolute overlapping reflections .

Q. How can low yields in scaled-up Biginelli reactions be mitigated?

  • Microwave-assisted synthesis : Reduces reaction time (20–30 minutes) and improves yield (up to 85%) by enhancing energy transfer .
  • Flow chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis) through precise temperature control .
  • Byproduct analysis : Use LC-MS to identify degradation products (e.g., open-chain intermediates) and adjust pH or solvent polarity accordingly .

Q. What methodologies assess the compound’s potential as a protein kinase inhibitor?

  • Enzyme assays : Measure IC₅₀ values against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits .
  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to ATP pockets, guided by pyrimidine scaffold interactions .
  • SAR modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance affinity .

Methodological Considerations

Q. How to analyze tautomeric equilibria in solution-phase studies?

  • NMR titration : Monitor NH proton shifts in DMSO-d₆ vs. CDCl₃ to detect keto-enol or amine-imine tautomerism .
  • pH-dependent UV-Vis : Track absorbance changes at λ = 260–280 nm to identify dominant tautomeric forms .

Q. What crystallographic parameters indicate high-quality single-crystal data?

  • Resolution : ≤ 0.8 Å for precise electron density maps .
  • R-factors : R₁ < 0.05 and wR₂ < 0.15 after full-matrix refinement .
  • ADP consistency : Isotropic displacement parameters (Uₑq) < 0.1 Ų for non-H atoms .

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